molecular formula C6H13NO2 B2767411 (R)-(4-Methylmorpholin-3-yl)methanol CAS No. 1620510-50-0; 1620510-51-1

(R)-(4-Methylmorpholin-3-yl)methanol

Cat. No.: B2767411
CAS No.: 1620510-50-0; 1620510-51-1
M. Wt: 131.175
InChI Key: WXGKNIRSXCAEEP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-51-1) is a chiral morpholine derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . It is primarily used in research settings for applications such as drug synthesis and biochemical studies. The compound is provided as a 10 mM solution in solvents like DMSO, with a purity exceeding 97.00% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-4-methylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKNIRSXCAEEP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Solubility: Requires optimized handling (e.g., heating to 37°C and sonication) to dissolve in solvents like DMSO or ethanol.
  • Storage : Solutions stored at -80°C remain stable for 6 months , while -20°C storage limits stability to 1 month .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds exhibit structural or functional similarities to (R)-(4-Methylmorpholin-3-yl)methanol:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Hazards (GHS)
This compound 1620510-51-1 C₆H₁₃NO₂ 131.17 Methyl substituent; compact structure Not specified
(R)-(4-Benzylmorpholin-3-yl)methanol 101376-26-5 C₁₂H₁₇NO₂ 207.27 Benzyl group; higher lipophilicity H302, H315, H319, H335
(S)-(4-Benzylmorpholin-3-yl)methanol 101376-25-4 C₁₂H₁₇NO₂ 207.27 S-enantiomer; stereochemical differences Likely similar to R-enantiomer
2-Morpholin-4-ylmethylbenzylamine 91271-84-0 C₁₂H₁₈N₂O 206.29 Amine functional group; altered reactivity Not specified

Stability and Handling Considerations

  • The methyl derivative requires stringent storage conditions (-80°C ) to maintain stability, whereas benzyl analogues may have shorter shelf lives due to their reactive substituents .
  • Discontinued derivatives, such as this compound hydrochloride (Ref: 10-F606107), highlight challenges in long-term availability for certain analogues .

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